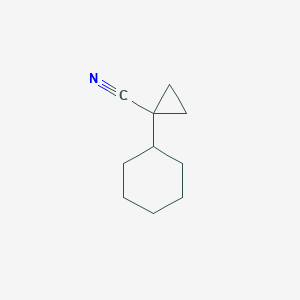
1-Cyclohexylcyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylcyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with a cyclohexyl group and a nitrile group. This compound is part of the cyclopropane family, known for their strained ring structures which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexylcyclopropane-1-carbonitrile can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using the Simmons-Smith reaction, which employs diiodomethane and a zinc-copper couple . Another method is the Corey-Chaykovsky reaction, which uses sulfur ylides to convert alkenes into cyclopropanes . Additionally, the decarboxylation of 1-cyanocyclopropane-1-carboxylates has been reported as an efficient route .
Industrial Production Methods: Industrial production of cyclopropane derivatives often involves large-scale cyclopropanation reactions. These processes typically use metal-catalyzed reactions with diazo compounds and alkenes, providing high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexylcyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles, due to the ring strain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
1-Cyclohexylcyclopropane-1-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclohexylcyclopropane-1-carbonitrile involves its interaction with molecular targets through its nitrile and cyclopropane groups. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the cyclopropane ring can participate in ring-opening reactions, leading to various biological and chemical effects .
Comparison with Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, known for its high ring strain and reactivity.
Cyclohexylcyclopropane: Similar to 1-Cyclohexylcyclopropane-1-carbonitrile but lacks the nitrile group.
Cyclopropane-1-carbonitrile: Lacks the cyclohexyl group but contains the nitrile group.
Uniqueness: this compound is unique due to the presence of both the cyclohexyl and nitrile groups, which impart distinct chemical properties and reactivity. The combination of these groups makes it a versatile compound in organic synthesis and research applications .
Properties
Molecular Formula |
C10H15N |
|---|---|
Molecular Weight |
149.23 g/mol |
IUPAC Name |
1-cyclohexylcyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H15N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h9H,1-7H2 |
InChI Key |
HLXFTVZAZJKENU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1S,6S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13585903.png)

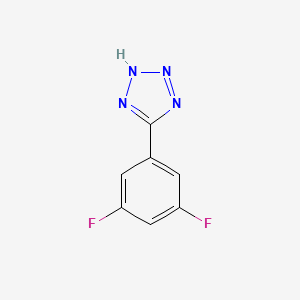
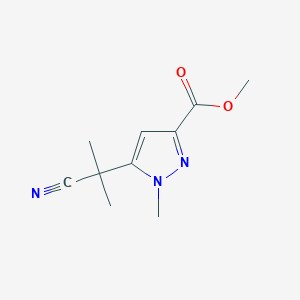



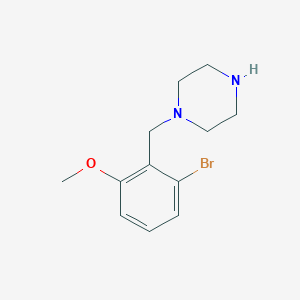
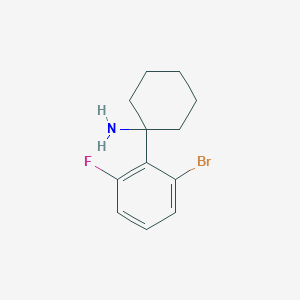
![6,9-Dimethylspiro[4.4]nonan-1-one](/img/structure/B13585946.png)
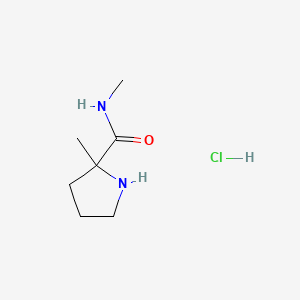
![(2S)-2-amino-2-[3-chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13585961.png)
![N-(1-methylcyclopropyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B13585965.png)

